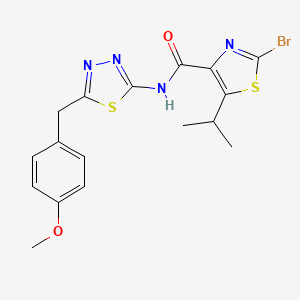

C17H17BrN4O2S2

Beschreibung

The bromine atom enhances electrophilic reactivity, while sulfur may contribute to redox activity or coordination chemistry.

Eigenschaften

Molekularformel |

C17H17BrN4O2S2 |

|---|---|

Molekulargewicht |

453.4 g/mol |

IUPAC-Name |

2-bromo-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H17BrN4O2S2/c1-9(2)14-13(19-16(18)26-14)15(23)20-17-22-21-12(25-17)8-10-4-6-11(24-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,20,22,23) |

InChI-Schlüssel |

ASASDXBEZLLOSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[5-({2-[(4-Bromphenyl)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridin umfasst typischerweise mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Brombenzolsulfonylgruppe: Dieser Schritt beinhaltet die Sulfonierung des Triazol-Zwischenprodukts mit 4-Brombenzolsulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Anbindung des Pyridinrings: Der letzte Schritt umfasst die Kupplung des sulfonierten Triazols mit einem Pyridinderivat, die häufig durch eine palladiumkatalysierte Kreuzkupplungsreaktion erleichtert wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab unter Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Systeme zur Zugabe von Reagenzien und Isolierung von Produkten würde die Effizienz und Sicherheit verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[5-({2-[(4-Bromphenyl)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridin: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Schwefelatome in der Verbindung können zu Sulfoxiden oder Sulfonen oxidiert werden, indem Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet werden.

Reduktion: Das Bromatom kann zu einem Wasserstoffatom reduziert werden, indem Reduktionsmittel wie Lithiumaluminiumhydrid verwendet werden.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile (z. B. Amine, Thiole) substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Dehalogenierte Derivate.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 4-[5-({2-[(4-Bromphenyl)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridin seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Das Vorhandensein des Triazol- und Pyridinrings ermöglicht spezifische Wechselwirkungen mit biologischen Makromolekülen und beeinflusst so die an Entzündungen, Zellproliferation oder Apoptose beteiligten Signalwege.

Wirkmechanismus

The mechanism by which 4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole and pyridine rings allows for specific interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Weight Differences

C₁₇H₁₇BrN₄O₂S₂ differs significantly from compounds in the C₁₇H₁₂N₂O₄ family (e.g., Flazin, 5-benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione) by incorporating bromine, additional nitrogen, and sulfur atoms. Key distinctions include:

This could improve binding affinity in drug-target interactions compared to Flazin derivatives .

Functional Group Impact on Reactivity

- Bromine vs. Nitro Groups : Bromine’s polarizability and leaving-group capability contrast with nitro groups’ electron-withdrawing effects. For instance, 5-benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione relies on nitro groups for π-π stacking in enzyme inhibition, whereas bromine in C₁₇H₁₇BrN₄O₂S₂ may facilitate nucleophilic substitutions or cross-coupling reactions .

- Sulfur Roles : The dual sulfur atoms in C₁₇H₁₇BrN₄O₂S₂ could enable disulfide bonding or metal coordination, unlike C₁₇H₁₂N₂O₄S (single sulfur), which primarily contributes to ring strain in thiazolidine systems .

Biologische Aktivität

C17H17BrN4O2S2, also known as CCG-203769, is a compound that has garnered attention in pharmacological research due to its selective inhibition of the RGS4 protein, which plays a crucial role in G protein signaling pathways. This article delves into the biological activity of CCG-203769, presenting data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H17BrN4O2S2 |

| Molecular Weight | 436.37 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 264.3 ± 23.0 °C |

| Melting Point | Not Available |

CCG-203769 acts as a selective inhibitor of the RGS4 protein, with an IC50 value of 17 nM for blocking the RGS4-Gαo interaction in vitro. This selectivity is significant as it shows an 8-fold preference for RGS4 over RGS19 and a 350-fold preference over RGS16, indicating its potential utility in targeting specific signaling pathways without affecting other related proteins .

In Vitro Studies

- G Protein Signaling : CCG-203769 inhibits GTPase activity associated with RGS4, enhancing Gαq-dependent cellular Ca²⁺ signaling. This modulation is crucial for various physiological processes, particularly in cardiac function and neuronal signaling .

- Selectivity Profile : The compound demonstrates substantial selectivity against other RGS proteins, with weak inhibition observed for RGS8 (IC50 > 60 μM) and no inhibition of RGS7 .

In Vivo Studies

In vivo experiments have highlighted the pharmacological effects of CCG-203769:

- Cardiac Effects : In conscious rats, CCG-203769 was administered prior to Carbachol, significantly enhancing the bradycardic effect induced by Carbachol (p < 0.05). This suggests a potential application in managing heart rate abnormalities .

- Parkinson’s Disease Models : In models of D2 antagonist-induced bradykinesia (using Raclopride), doses ranging from 0.1 to 10 mg/kg reversed symptoms effectively, showcasing its therapeutic potential in Parkinson's disease .

Case Study 1: Effect on Bradycardia

A study evaluated the effects of CCG-203769 on heart rate modulation in rats. The compound was found to potentiate the bradycardic effects of Carbachol significantly when administered prior to the agonist.

Case Study 2: Impact on Motor Function

In another investigation involving raclopride-induced akinesia in mice, administration of CCG-203769 reversed paw dragging behavior at doses as low as 0.1 mg/kg, indicating its potential utility in treating motor function disorders associated with dopamine receptor antagonism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.